molecular formula C16H21N3O4 B8540474 6-Methoxy-7-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one

6-Methoxy-7-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one

Cat. No. B8540474
M. Wt: 319.36 g/mol
InChI Key: WIKYSQCGODUSFH-UHFFFAOYSA-N
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Patent
US08367824B2

Procedure details

In a 500 mL volume glass vessel equipped with a stirrer, a thermometer and a reflux condenser were placed 95.0 g (0.354 mol) of 6-methoxy-7-(3-chloropropoxy)-quinazolin-4-one, 154.2 g (1.77 mol) of morpholine, and 380 mL of sec-butyl alcohol. The resulting mixture was heated to 105° C. under stirring for 18 hours. After the reaction was complete, 380 mL of methanol was added to the reaction mixture. The resulting mixture was stirred at 70° C. for 30 minutes, and cooled to room temperature. The mixture was then stirred for 30 minutes at room temperature. The precipitated crystalline product was filtered, placed in 190 mL of methanol and stirred for washing, again filtered, and dried at 60° C. under reduced pressure to give 104 g (isolated yield: 92%, purity: 98.81% in terms of area percentage determined by high performance liquid chromatography) of 6-methoxy-7-(3-morpholinopropoxy)quinazolin-4-one as a white crystalline product.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
154.2 g
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
reactant
Reaction Step Three
Quantity
380 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][CH2:16]Cl)[N:9]=[CH:8][NH:7][C:6]2=[O:18].[NH:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1.C(O)(CC)C>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][CH2:16][N:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1)[N:9]=[CH:8][NH:7][C:6]2=[O:18]

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
COC=1C=C2C(NC=NC2=CC1OCCCCl)=O
Step Two
Name
Quantity
154.2 g
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
380 mL
Type
reactant
Smiles
C(C)(CC)O
Step Four
Name
Quantity
380 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
under stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 mL volume glass vessel equipped with a stirrer
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 70° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 30 minutes at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated crystalline product was filtered
STIRRING
Type
STIRRING
Details
stirred
WASH
Type
WASH
Details
for washing
FILTRATION
Type
FILTRATION
Details
again filtered
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C2C(NC=NC2=CC1OCCCN1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 104 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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